1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one
Description
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound features a pyrrolidinone ring substituted with a 2-ethylcyclohexyl group and a methyl group
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H23NO/c1-3-11-6-4-5-7-12(11)14-10(2)8-9-13(14)15/h10-12H,3-9H2,1-2H3 |
InChI Key |
URHSSFYWSMVWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1N2C(CCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one typically involves the reaction of 2-ethylcyclohexanone with a suitable amine under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the pyrrolidinone ring. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexyl structure.
Pyrrolidinone: The parent compound of the pyrrolidinone class.
2-Ethylcyclohexanone: A related compound with a similar cyclohexyl group.
Uniqueness
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is an organic compound belonging to the pyrrolidinone class, characterized by a pyrrolidinone ring substituted with a 2-ethylcyclohexyl group and a methyl group. Its molecular formula is C13H23NO, with a molecular weight of 209.33 g/mol. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activity and interactions with biomolecules.
The biological activity of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may bind to various enzymes or receptors, altering their activity and initiating a cascade of biochemical reactions. The precise pathways involved are still under investigation, but preliminary studies suggest that the compound could influence metabolic processes and cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds similar to 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some pyrrolidinone derivatives have shown potential as antimicrobial agents, indicating that this compound may possess similar properties.
- Analgesic Effects : There is evidence suggesting that certain pyrrolidinones can act as analgesics, potentially making this compound useful in pain management therapies.
- CNS Activity : Compounds within this class may influence central nervous system (CNS) functions, potentially leading to applications in treating neurological disorders.
Case Studies and Research Findings
Research on 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is still emerging. However, studies on related compounds provide insights into its potential effects:
- Antimicrobial Studies : A study examining the antimicrobial properties of pyrrolidinone derivatives found that modifications in the side chains significantly affected their efficacy against various bacterial strains. This suggests that 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one may also exhibit varying degrees of antimicrobial activity based on its structural features.
- Analgesic Research : Research into other pyrrolidinone derivatives has demonstrated their ability to modulate pain pathways in animal models. These findings indicate the potential for 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one to serve as an analgesic agent.
- CNS Interaction Studies : Investigations into the CNS effects of similar compounds have shown that they can alter neurotransmitter levels, suggesting that this compound might also interact with neurotransmitter systems.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Cyclohexanone | Cyclohexanone | Solvent properties; minimal biological activity |
| Pyrrolidinone | Pyrrolidinone | Antimicrobial; analgesic effects |
| 2-Ethylcyclohexanone | 2-Ethylcyclohexanone | Solvent; potential CNS effects |
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one stands out due to its unique substitution pattern, which may enhance its solubility and biological interactions compared to simpler structures like cyclohexanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
